N-Propylpentan-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-propylpentan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-4-7-9-8(5-2)6-3/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEKHMZVJVKWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497764 | |
| Record name | N-Propylpentan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762213-03-6 | |
| Record name | N-Propylpentan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reductive Amination:this is Often the Most Effective and Widely Used Method for Synthesizing Secondary Amines. It Involves the Reaction of a Ketone with a Primary Amine to Form an Intermediate Imine, Which is then Reduced in Situ to the Target Amine. for N Propylpentan 3 Amine, There Are Two Possible Pathways:
Pathway A: Reacting Pentan-3-one with Propylamine (B44156).
Pathway B: Reacting Propanal with Pentan-3-amine.
Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. This method is highly efficient and generally provides good yields with high selectivity, avoiding the over-alkylation issues common in other methods.
Acylation Reduction:this Two Step Sequence Offers Better Control Than Direct Alkylation. First, the Primary Amine Pentan 3 Amine is Acylated with an Acyl Halide or Anhydride E.g., Propanoyl Chloride to Form an Amide N Pentan 3 Yl Propanamide . This Reaction is Typically Clean and High Yielding. the Resulting Amide is then Reduced to the Target Secondary Amine Using a Powerful Reducing Agent Like Lithium Aluminum Hydride Lialh₄ . This Method Avoids the Problem of Over Alkylation Because the Intermediate Amide is Significantly Less Nucleophilic Than an Amine.
Comparative Spectroscopic and Computational Investigations of Structurally Similar Amines
Spectroscopic techniques are invaluable for differentiating between primary, secondary, and tertiary amines and for confirming the structure of this compound.
Infrared (IR) Spectroscopy:
This compound (Secondary Amine): Exhibits a single, relatively weak absorption band in the 3300-3500 cm⁻¹ region, corresponding to the N-H stretching vibration. orgchemboulder.comopenstax.org
Pentan-3-amine (Primary Amine): Shows two distinct bands in the same region (3300-3500 cm⁻¹), which arise from the symmetric and asymmetric N-H stretching modes of the -NH₂ group. tutorchase.comwpmucdn.com
Tertiary Amines: Lack an N-H bond and therefore show no absorption in this region. rockymountainlabs.com Both primary and secondary amines also show a broad N-H wagging band in the 910-665 cm⁻¹ region. orgchemboulder.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: In this compound, the single proton on the nitrogen (N-H) typically appears as a broad signal between δ 0.5-5.0 ppm. jove.comjove.com Its chemical shift is variable and depends on concentration and solvent. The protons on the carbons directly attached to the nitrogen (the α-carbons) are deshielded and appear in the δ 2.3-3.0 ppm range. libretexts.org In contrast, Pentan-3-amine would show a signal for its two N-H protons. Adding a few drops of D₂O to the NMR sample will cause the N-H proton signal to disappear due to hydrogen-deuterium exchange, confirming its identity. jove.com
¹³C NMR: The carbon atoms bonded directly to the nitrogen atom are deshielded and typically resonate in the δ 30-60 ppm range. jove.comjove.com The specific chemical shifts for the carbons in the propyl and pentyl groups of this compound would allow for unambiguous structural confirmation when compared to its isomers and homologs.
Computational Investigations: Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools for predicting and understanding the properties of amines. pku.edu.cnresearchgate.net These methods can be used to:
Predict Geometries: Calculate optimized molecular structures, including bond lengths and the C-N-C bond angle.
Determine Electronic Properties: Model the electrostatic potential map, visually identifying the electron-rich region of the nitrogen's lone pair.
Calculate Basicity: Predict proton affinities and pKₐ values, allowing for a theoretical comparison of the basicity of different amine structures. pku.edu.cn These calculations can elucidate the subtle interplay between inductive effects, solvation, and steric hindrance that determines the observed basicity order in solution. slideshare.net
Simulate Spectra: Predict IR vibrational frequencies and NMR chemical shifts, which can be compared with experimental data to aid in structural assignment.
Table 3: Key Spectroscopic Data Comparison
| Spectroscopic Technique | This compound (Secondary) | Pentan-3-amine (Primary) |
|---|---|---|
| IR (N-H Stretch) | One band (3300-3500 cm⁻¹) tutorchase.com | Two bands (3300-3500 cm⁻¹) tutorchase.com |
| ¹H NMR (N-H Signal) | Broad singlet, 1H (δ 0.5-5.0 ppm) jove.com | Broad singlet, 2H (δ 0.5-5.0 ppm) jove.com |
| ¹H NMR (α-CH Signal) | Multiplets (δ ~2.3-3.0 ppm) libretexts.org | Multiplet (δ ~2.3-3.0 ppm) libretexts.org |
| ¹³C NMR (α-C Signal) | Resonances in δ 30-60 ppm range jove.com | Resonance in δ 30-60 ppm range jove.com |
Advanced Spectroscopic Characterization and Structural Elucidation of N Propylpentan 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like N-Propylpentan-3-amine. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D-NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the molecular framework.
The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The protons on carbons directly attached to the nitrogen atom are expected to be deshielded, appearing at a lower field (higher ppm value) compared to other alkyl protons. The N-H proton of a secondary amine typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. orgchemboulder.comdocbrown.info
Based on the structure of this compound [CH₃CH₂CH₂NHCH(CH₂CH₃)₂], the following proton signals are predicted. The integration of these signals would correspond to the number of protons in each environment.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -NH- | 0.5 - 3.0 | Broad Singlet |
| -N-CH -(CH₂CH₃)₂ | 2.5 - 2.8 | Multiplet (Quintet) |
| -N-CH₂ -CH₂CH₃ | 2.4 - 2.6 | Triplet |
| -N-CH-(CH₂ CH₃)₂ | 1.3 - 1.5 | Sextet |
| -N-CH₂-CH₂ CH₃ | 1.4 - 1.6 | Sextet |
| -N-CH-(CH₂CH₃ )₂ | 0.8 - 1.0 | Triplet |
Note: Predicted values are based on typical ranges for aliphatic amines and data from structurally similar compounds. orgchemboulder.comspectrabase.comchemicalbook.com
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In this compound, due to molecular symmetry, the two ethyl groups attached to the methine carbon are chemically equivalent. The carbon atoms bonded to the electronegative nitrogen atom (α-carbons) are expected to resonate at a lower field compared to other alkyl carbons. docbrown.info The chemical shifts decrease as the carbon atoms are further away from the nitrogen. docbrown.info
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -N-C H-(CH₂CH₃)₂ | 55 - 60 |
| -N-C H₂-CH₂CH₃ | 48 - 52 |
| -N-CH-(C H₂CH₃)₂ | 25 - 30 |
| -N-CH₂-C H₂CH₃ | 22 - 26 |
| -N-CH-(CH₂C H₃)₂ | 10 - 15 |
Note: Predicted values are based on general principles and spectral data of analogous secondary amines. docbrown.inforsc.orgchemicalbook.com
To definitively assign the ¹H and ¹³C signals and confirm the connectivity of the N-propyl and pentan-3-yl fragments, two-dimensional (2D) NMR experiments are employed. emerypharma.com
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. emerypharma.com For this compound, COSY would show cross-peaks between the protons of the adjacent CH₂ and CH₃ groups in both the propyl and ethyl fragments. It would also confirm the coupling between the methine (-CH-) proton and the adjacent methylene (B1212753) (-CH₂-) protons of the ethyl groups.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon atom based on the previously assigned proton signals.
The acid dissociation constant (pKa) of an amine is a fundamental physicochemical property. NMR spectroscopy offers a reliable method for its determination through pH titration. The principle relies on the change in the electronic environment, and thus the chemical shift, of nuclei near the basic nitrogen atom as it becomes protonated.
The experimental procedure involves recording a series of ¹H NMR spectra of a solution of this compound at various pH values. The chemical shift of protons close to the nitrogen atom (e.g., the α-methylene and α-methine protons) is plotted against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa value of the amine. While specific experimental data for this compound is not available, the pKa for the related primary amine, propylamine (B44156), is 10.71. wikipedia.org The pKa for secondary dialkylamines generally falls in a similar range, typically around 10-11.
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Studies
Vibrational spectroscopy techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.
The FTIR spectrum of this compound would exhibit characteristic absorption bands that confirm its identity as a secondary aliphatic amine. The most notable peaks are associated with the N-H and C-N bonds, as well as the C-H bonds of the alkyl chains.
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity/Description |
|---|---|---|
| N-H Stretch | 3350 - 3310 | Weak to Medium, single band |
| C-H Stretch (Alkyl) | 2960 - 2850 | Strong, sharp |
| N-H Bend | 1650 - 1580 | Variable |
Note: Predicted values are based on characteristic infrared absorption frequencies for secondary amines. orgchemboulder.comdocbrown.info
Table of Compounds
| Compound Name |
|---|
| This compound |
| Dipropylamine |
| N-ethylpropylamine |
| N-ethyl-N-methyl-N-(N-propyl)-amine |
Raman Spectroscopy for this compound
Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint for its structural identification. For this compound, a secondary aliphatic amine, the Raman spectrum is characterized by a series of distinct bands corresponding to the vibrations of its functional groups and hydrocarbon skeleton. Quantitative Raman Spectroscopy (QRS™) is particularly well-suited for the analysis of amines, including those in aqueous solutions, as the technique is not significantly affected by water backgrounds. ondavia.com
The analysis of this compound would reveal key vibrational frequencies. The N-H stretching vibration of the secondary amine group is expected to produce a moderately intense band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations from the propyl and pentyl alkyl chains are prominent in the 2800-3000 cm⁻¹ region. Specifically, symmetric and asymmetric stretches of the CH₂ and CH₃ groups can be resolved.
Vibrations corresponding to the C-N bond stretching are typically observed in the 1000-1200 cm⁻¹ range. The C-C bond stretching and skeletal vibrations of the aliphatic chains produce a series of bands in the 800-1100 cm⁻¹ region. Additionally, bending and deformation modes, such as CH₂ scissoring and twisting, appear at lower frequencies, typically in the 1200-1500 cm⁻¹ range. aps.orgresearchgate.net The precise positions and relative intensities of these bands provide a unique spectral signature for the structural confirmation of this compound.
Table 1: Representative Raman Shift Ranges for this compound This table is based on characteristic vibrational modes for secondary aliphatic amines.
| Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Stretching vibration of the secondary amine group. |
| C-H Stretch (Asymmetric & Symmetric) | 2850 - 3000 | Stretching vibrations of CH₂, and CH₃ groups in the alkyl chains. |
| CH₂ Scissoring/Deformation | 1440 - 1470 | Bending vibration of the methylene groups. |
| C-N Stretch | 1000 - 1200 | Stretching vibration of the carbon-nitrogen bond. |
| C-C Skeletal Vibrations | 800 - 1100 | Stretching and bending of the carbon-carbon backbone. |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of compounds like this compound. The analysis adheres to the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z). jove.com For this compound (C₈H₁₉N), the calculated monoisotopic mass is 129.15 Da, and thus its molecular ion peak [M]⁺ would appear at m/z 129. nih.gov In the mass spectra of acyclic aliphatic amines, this molecular ion peak is often weak or sometimes undetectable. jove.comacs.orgyoutube.com
The fragmentation pattern of aliphatic amines is dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comlibretexts.org This process leads to the formation of a stable, nitrogen-containing iminium cation. This compound, with the structure CH₃CH₂CH(NHCH₂CH₂CH₃)CH₂CH₃, has two alpha-carbons, presenting two primary pathways for alpha-cleavage.
Cleavage of an ethyl group from the pentane (B18724) backbone: This results in the loss of an ethyl radical (•C₂H₅, mass 29) and the formation of a resonant-stabilized iminium ion [C₆H₁₄N]⁺ at m/z 100.
Cleavage of an ethyl group from the propyl chain: This involves breaking the C-C bond alpha to the nitrogen on the propyl substituent, also resulting in the loss of an ethyl radical (•C₂H₅, mass 29) and the formation of an iminium ion [C₆H₁₄N]⁺ at m/z 100.
Given that both primary alpha-cleavage routes yield a fragment with the same mass, the ion at m/z 100 is predicted to be the most abundant fragment, making it the base peak in the spectrum. youtube.com Other less prominent fragments may arise from further hydrogen losses or cleavage at other C-C bonds farther from the nitrogen atom. youtube.com
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Formation Pathway | Relative Abundance |
|---|---|---|---|
| 129 | [C₈H₁₉N]⁺ | Molecular Ion [M]⁺ | Low |
| 100 | [C₆H₁₄N]⁺ | Alpha-cleavage (loss of •C₂H₅ radical from either alkyl chain) | Very High (Base Peak) |
| 86 | [C₅H₁₂N]⁺ | Cleavage with loss of a propyl radical (•C₃H₇) | Moderate |
| 72 | [C₄H₁₀N]⁺ | Rearrangement and cleavage | Low to Moderate |
| 58 | [C₃H₈N]⁺ | Rearrangement and cleavage | Moderate |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is the predominant chromatographic method for the analysis and purity assessment of amines in various matrices. helsinki.fi For a compound like this compound, which lacks a native chromophore for standard UV detection, a derivatization step is typically required to enhance its detectability. chromatographyonline.com
A common approach involves pre-column derivatization with reagents such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), dansyl chloride, or o-phthalaldehyde (B127526) (OPA), which attach a UV-active or fluorescent moiety to the amine. helsinki.firesearchgate.net The resulting derivative can then be readily quantified.
The separation is typically achieved using a reversed-phase HPLC method. A C18 column is commonly employed, providing a nonpolar stationary phase that effectively separates aliphatic amine derivatives based on their hydrophobicity. nih.gov A gradient elution is often used, with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. nih.gov The purity of an this compound sample is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all detected peaks. The method's validity can be established by determining parameters such as linearity, recovery, and the limits of detection (LOD) and quantification (LOQ). d-nb.info
Table 3: Exemplar HPLC Method Parameters for Purity Analysis of Derivatized this compound
| Parameter | Condition/Value |
|---|---|
| Chromatographic System | HPLC with UV or Fluorescence Detector |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Aqueous buffer (e.g., 0.1% Trifluoroacetic Acid in Water) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient (e.g., 50% to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Dependent on derivatizing agent (e.g., 265 nm for FMOC derivatives) |
| Injection Volume | 10 µL |
| Derivatization Reagent | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) |
Computational Chemistry Approaches for N Propylpentan 3 Amine
Quantum Chemical Calculations of N-Propylpentan-3-amine and its Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. These ab initio and density functional theory methods offer deep insights into the molecule's behavior.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. arxiv.org The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface, representing the molecule's most stable conformation. mdpi.com For this compound, a typical DFT calculation might employ the B3LYP functional with a basis set such as 6-31G*, which provides a good balance between accuracy and computational cost for organic molecules. mdpi.comyoutube.com The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. youtube.com
Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) spectrum. dtic.mil Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, N-H stretching, or C-N stretching. dtic.mil While raw computed frequencies are often higher than experimental values, they can be scaled by empirical factors to improve agreement with experimental data. dtic.mil
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents typical values expected from a DFT/B3LYP/6-31G calculation, based on standard bond lengths and angles for secondary amines.*
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N | ~1.47 Å |
| C-C (alkyl) | ~1.54 Å | |
| N-H | ~1.01 Å | |
| C-H | ~1.09 Å | |
| Bond Angle | C-N-C | ~112° |
| H-N-C | ~109° | |
| C-C-C | ~109.5° |
Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative) This table shows typical unscaled frequency ranges for key functional groups in a secondary amine, as would be predicted by DFT calculations.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch | -NH- | ~3700 - 3800 |
| C-H Stretch | -CH₃, -CH₂- | ~3100 - 3450 |
| C-N Stretch | R₂N-C | ~1000 - 1300 |
| N-H Bend | -NH- | ~700, ~1650 |
Electronic structure analysis provides insight into the distribution of electrons within the this compound molecule, which is key to understanding its reactivity. A powerful framework for this is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu
For a secondary amine like this compound, the HOMO is expected to be primarily localized on the nitrogen atom, corresponding to its lone pair of electrons. This high-energy, electron-rich orbital makes the nitrogen atom the primary site for nucleophilic attack. The LUMO, conversely, is typically a diffuse, high-energy antibonding orbital spread across the alkyl chains. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.
Charge distribution calculations, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantify the partial charge on each atom. In this compound, these calculations would confirm a partial negative charge on the electronegative nitrogen atom and partial positive charges on the adjacent carbon and hydrogen atoms, consistent with its basic and nucleophilic character.
Table 3: Frontier Molecular Orbitals of this compound (Conceptual)
| Orbital | Primary Location | Chemical Significance |
| HOMO | Nitrogen lone pair | Source of electrons in nucleophilic reactions |
| LUMO | C-H and C-C antibonding orbitals | Site for accepting electrons in reactions with electrophiles |
Computational chemistry can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which is invaluable for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for these calculations. researchgate.net
The process involves first optimizing the molecule's geometry and then performing the GIAO calculation to determine the magnetic shielding tensor for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. The accuracy of predicted NMR shifts is highly dependent on the choice of the DFT functional and basis set. researchgate.net Recent advancements using machine learning trained on extensive datasets of experimental and computed spectra have further improved the accuracy of these predictions. nih.govnrel.gov
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) This table provides estimated chemical shift values based on typical ranges for similar acyclic secondary amines.
| Nucleus | Position | Predicted Chemical Shift (ppm) |
| ¹³C | C adjacent to N (pentyl) | 55 - 65 |
| C adjacent to N (propyl) | 45 - 55 | |
| Other alkyl C | 10 - 30 | |
| ¹H | H on N | 0.5 - 2.0 (broad) |
| H on C adjacent to N | 2.4 - 2.8 | |
| Other alkyl H | 0.8 - 1.6 |
Conformational Analysis and Stereochemical Considerations of this compound
This compound possesses significant conformational flexibility due to the rotation around its multiple single bonds (C-C and C-N). A thorough conformational analysis is necessary to identify the global minimum energy structure and the ensemble of other low-energy conformers that may exist in equilibrium. This is typically done by performing a systematic search, where dihedral angles are rotated in increments, followed by geometry optimization of each starting structure. The resulting conformers can then be ranked by their relative energies.
From a stereochemical perspective, the third carbon atom of the pentanyl group (the one bonded to the nitrogen) is a chiral center. Therefore, this compound exists as a pair of enantiomers: (R)-N-Propylpentan-3-amine and (S)-N-Propylpentan-3-amine. Computational methods can be used to model both enantiomers. While they are energetically identical, their interaction with other chiral molecules or environments would differ, a property that can be explored through simulations of diastereomeric complexes.
Theoretical Studies on Reaction Mechanisms and Transition States Involving this compound
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For this compound, this could include reactions such as nucleophilic substitutions, acid-base reactions, or N-nitrosation. researchgate.net
Advanced Computational Methods for Solution-Phase Behavior Studies (e.g., Aggregation Behavior Simulation)
While the quantum chemical calculations described above are often performed in the gas phase (in vacuum), most chemical processes occur in solution. Advanced computational methods are used to account for the significant influence of the solvent.
Implicit Solvation Models , such as the Polarizable Continuum Model (PCM), are a common approach. researchgate.net In these models, the solvent is treated as a continuous medium with a defined dielectric constant, and the solute is placed in a cavity within this medium. This method efficiently captures the bulk electrostatic effects of the solvent on the structure and reactivity of this compound.
For a more detailed understanding of specific solute-solvent interactions, such as hydrogen bonding, Explicit Solvation Models are used. These methods involve including a number of individual solvent molecules in the calculation. Due to the high computational cost, this is often handled with hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, where the solute is treated with QM and the solvent molecules with less expensive MM force fields.
To study dynamic processes like aggregation, Molecular Dynamics (MD) simulations are employed. In an MD simulation, a system containing many molecules of this compound (and solvent, if desired) is simulated over time by solving Newton's equations of motion. This allows for the observation of intermolecular interactions and the potential formation of aggregates or clusters driven by forces like van der Waals interactions.
Applications of N Propylpentan 3 Amine in Organic Synthesis and Materials Science
N-Propylpentan-3-amine as a Fundamental Synthetic Building Block
In organic synthesis, "building blocks" are relatively simple molecules used for the assembly of more complex compounds. This compound fits this description, offering a reactive site that allows for the formation of new carbon-nitrogen bonds, a cornerstone of many synthetic pathways. The compound is recognized for its role as a building block in organic synthesis and as a reagent in a variety of chemical reactions .
The synthesis of complex amines and nitrogen-containing heterocycles is a major focus of organic chemistry, largely because these structures are prevalent in a vast number of biologically active compounds and pharmaceuticals nih.govresearchgate.netmdpi.com. More than 75% of drugs approved by the FDA contain nitrogen-containing heterocyclic moieties nih.gov.
As a secondary amine, this compound can be readily converted into more complex tertiary amines through reactions with various electrophiles, such as alkyl halides libretexts.org. This reactivity is fundamental to building molecular complexity. For instance, modern synthetic methods enable the coupling of secondary amines with olefins to generate a wide variety of tertiary amines under mild conditions, a process that expedites the discovery of new drug candidates illinois.edu.
Furthermore, amines are crucial for constructing heterocyclic rings. While specific examples detailing the use of this compound in heterocycle synthesis are not abundant in the literature, its structural motif is suitable for integration into such frameworks. For example, annulative strategies using primary amines have been developed to create complex spirocyclic tetrahydronaphthyridines, highlighting the power of amines in building intricate, three-dimensional scaffolds valuable in medicinal chemistry nih.gov.
Table 1: Examples of Complex Structures Derived from Amine Building Blocks
| Starting Material Class | Reaction Type | Product Class | Significance |
|---|---|---|---|
| Secondary Amines & Olefins | C-H Amination Cross-Coupling | Tertiary Amines | Rapid access to diverse, medicinally relevant molecules illinois.edu. |
| Primary Alkylamines & Vinylpyridines | Photoredox-Catalysed Hydroaminoalkylation | Spirocyclic Tetrahydronaphthyridines | Construction of valuable 3D scaffolds for drug discovery nih.gov. |
| Amines & Non-activated Olefins | Intramolecular Hydroamination | Nitrogen Heterocycles | Atom-economical pathway for synthesizing cyclic amines whamine.com. |
The utility of a synthetic building block is often demonstrated by its successful integration into multistep synthesis, where a target molecule is constructed through a sequence of chemical reactions. The amine functional group is a key component in many pharmaceuticals, agrochemicals, and polymers, making amine-containing building blocks essential for these extended synthetic routes whamine.com. Multistep solid-state organic synthesis has been demonstrated for the transformation of covalent organic frameworks, showcasing the complexity of sequential reactions that can be achieved osti.gov. The incorporation of this compound would introduce both a nitrogen atom and specific alkyl groups (propyl and pentan-3-yl) into a target structure, influencing properties such as lipophilicity and solubility, which are critical for the biological activity of drug molecules whamine.com.
Catalytic Roles and Ligand Design with this compound and its Derivatives
Beyond its role as a structural component, the amine functionality can also participate directly in catalytic processes or serve as a coordination site in metal-based catalysts.
The lone pair of electrons on the nitrogen atom of this compound allows it to act as a ligand, coordinating to metal centers to form catalysts. The properties of the resulting metal complex are heavily influenced by the structure of the amine-containing ligand wayne.edunih.gov. For example, in the field of photoredox catalysis, ligands containing secondary amines have been shown to shift the absorption spectrum of Europium(II) complexes, a desirable characteristic for developing catalysts activated by visible light wayne.edu.
Structurally related amino-propyl ligands have been used to create metal complexes for chemical vapor deposition (CVD). In these complexes, the ligand chelates to the metal through both a metal-carbon and a metal-nitrogen bond, creating a stable five-membered ring that influences the compound's thermal stability and decomposition pathway, which is critical for its application as a CVD precursor illinois.edu.
Table 2: Influence of Amine Ligand Structure on Europium(II) Absorbance for Photoredox Catalysis
| Amine Type in Ligand | Denticity | Macrocyclic | Effect on Eu(II) Absorbance |
|---|---|---|---|
| Primary | Mono-, Bi-, Tridentate | No | No significant shift nih.gov. |
| Secondary | Tetradentate | Yes (Cyclen) | Bathochromic (red) shift wayne.edunih.gov. |
| Tertiary | Tridentate | Yes (Me₃TACN) | No significant shift wayne.edunih.gov. |
Organocatalysis is a branch of catalysis that uses small organic molecules, rather than metal-containing complexes, to accelerate chemical reactions. Amines are a cornerstone of organocatalysis. Secondary amines, for instance, can act as catalysts for reactions like the remote, chemoselective C(sp³)–H hydroxylation nih.gov. They can also be incorporated into more complex structures, such as N-protected prolinamides, which have been designed as organocatalysts for the enantioselective reduction of imines mdpi.com. While specific studies employing this compound as an organocatalyst are limited, its secondary amine structure is a key feature in many established amine-based catalytic systems, suggesting its potential for similar applications.
Development of Specialty Chemicals and Advanced Materials from this compound
The chemical properties of this compound make it a valuable intermediate in the production of specialty chemicals . These are chemicals produced for specific applications and include products like petroleum additives, textile treatment agents, and preservatives .
In materials science, derivatives of this compound can be used as precursors for advanced materials. As mentioned, related amino-propyl ligands form volatile complexes with metals like Nickel, Palladium, and Platinum, which are suitable for Chemical Vapor Deposition (CVD) illinois.edu. This process is used to create thin films of high-purity metals on surfaces, a critical technique in the manufacturing of microelectronics and other advanced devices. The amine ligand's structure is crucial as it dictates the precursor's thermal stability and the byproducts of the deposition process, ultimately affecting the quality of the resulting metal film illinois.edu.
Synthesis of Amine Oxide Surfactants and Emulsifiers Derived from this compound
This compound, a secondary amine, serves as a precursor for the synthesis of tertiary amines, which can then be converted into amine oxide surfactants. The general pathway involves the oxidation of a tertiary amine. wikipedia.org Amine oxides are a significant class of amphoteric surfactants, exhibiting cationic properties in acidic conditions and nonionic characteristics in neutral or alkaline solutions. ekb.eg This pH-responsive behavior allows for tunable control over their properties and applications. ekb.eg
The synthesis of an amine oxide from this compound would first require its conversion to a tertiary amine. This can be achieved through N-alkylation. The resulting tertiary amine is then oxidized to form the corresponding N-oxide. Hydrogen peroxide is the most common oxidizing agent used for this transformation, both in industrial and academic settings. wikipedia.orgresearchgate.net
The general reaction is as follows: R₃N + H₂O₂ → R₃N⁺-O⁻ + H₂O
In this reaction, R₃N represents the tertiary amine derived from this compound. The resulting N-oxide molecule possesses a highly polar N-O bond, which imparts surfactant properties. wikipedia.org These derived surfactants are noted for their ability to lower the surface tension of water and act as effective emulsifiers and foam stabilizers. wikipedia.orgekb.eg The specific properties, such as the critical micelle concentration (CMC), depend on the structure of the alkyl chains attached to the nitrogen atom. ekb.eg
Table 1: General Synthesis Pathway for Amine Oxide Surfactants
| Step | Reaction | Reactants | Product | Key Reagents |
|---|---|---|---|---|
| 1. N-Alkylation (example) | Conversion of Secondary Amine to Tertiary Amine | This compound | N-methyl-N-propylpentan-3-amine | Methylating agent (e.g., Methyl iodide) |
| 2. Oxidation | Conversion of Tertiary Amine to Amine Oxide | N-alkyl-N-propylpentan-3-amine | N-alkyl-N-propylpentan-3-amine N-oxide | Hydrogen Peroxide (H₂O₂) |
Utilization in Polymer Chemistry and Material Science Contexts
While direct applications of this compound in polymer science are not extensively documented in publicly available literature, its structural analogs and related alkylamines are utilized as building blocks and reagents in material science. Amines, in general, are important intermediates for creating various specialty chemicals, including those used in polymers. For instance, N-propylamine is used as a regulating agent for plastics and an intermediate for fibers and textiles. atamanchemicals.com
The reactivity of the secondary amine group in this compound allows it to be incorporated into polymer structures or to act as a modifying agent. It can participate in reactions to form monomers or be used as a curing agent for epoxy resins. The amine group can react with functional groups like epoxides, isocyanates, and acyl chlorides, making it a versatile building block for synthesizing polyamides, polyurethanes, and other polymers. For example, related amine compounds are used to synthesize monomers like N-(3-aminopropyl) methacrylamide (B166291) hydrochloride, which is a carrier for organic macromolecule monomers. google.com
Patent Landscape and Industrial Research Significance of this compound
The industrial and research interest in this compound and its derivatives is reflected in the patent landscape. Patents associated with this chemical structure highlight its role as an intermediate in the synthesis of more complex molecules. nih.govnih.gov For example, related propylamine (B44156) structures are crucial intermediates in the production of dyes, catalysts, corrosion inhibitors, and compounds for the pharmaceutical and cosmetics industries. google.com
Patents often cover novel synthesis methods or applications for compounds derived from amines like this compound. For instance, patents exist for processes to prepare various amines and for their use in creating multifunctional additives. google.comgoogleapis.com The presence of patents for the chemical structure of this compound suggests its utility in proprietary industrial processes, likely as a building block for agrochemicals, pharmaceuticals, or specialty polymers. nih.govnih.gov
Q & A
Q. What are the established laboratory synthesis protocols for N-Propylpentan-3-amine, and what purity validation methods are recommended?
- Methodological Answer : Synthesis typically involves alkylation of primary amines or reductive amination under controlled conditions. For purity validation, gas chromatography (GC) coupled with nitrogen-phosphorus detection (NPD) is recommended due to its sensitivity for amine compounds . Post-synthesis purification via fractional distillation should be followed by spectral characterization (e.g., H NMR, IR) to confirm structural integrity. Ensure reaction parameters (temperature, stoichiometry) are meticulously documented to replicate results.
Q. What safety precautions are critical when handling this compound in research settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Immediate actions for exposure include:
- Inhalation : Move to fresh air; administer oxygen if needed .
- Skin contact : Rinse with water for 15 minutes; remove contaminated clothing .
- Eye exposure : Flush with saline solution and seek medical attention .
Store in airtight containers away from nitrosating agents (e.g., nitrites) to prevent unintended N-nitrosamine formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- H NMR : Look for triplet signals near δ 0.9 ppm (terminal CH groups) and multiplet peaks at δ 2.3–2.6 ppm (N-CH protons) .
- IR Spectroscopy : Prioritize N-H stretching (3300–3500 cm) and C-N vibrations (1200–1350 cm) .
Cross-validate with mass spectrometry (MS) for molecular ion peaks at m/z 143.27 (molecular weight) .
Advanced Research Questions
Q. How can researchers design experiments to assess the potential formation of N-nitrosamine derivatives during this compound synthesis?
- Methodological Answer :
- Risk Assessment : Screen raw materials for secondary/tertiary amines and nitrosating agents (e.g., nitrites) using supplier questionnaires .
- Analytical Workflow : Employ GC-NPD or LC-MS/MS to detect nitrosamines at trace levels (detection limit ≤ 1 ppb) .
- Controlled Studies : Simulate reaction conditions with nitrosating agents to quantify derivative formation kinetics. Include negative controls (amine-free systems) to validate specificity .
Q. What methodologies are recommended for resolving contradictory data in the solvent effects on this compound’s stability?
- Methodological Answer :
- Systematic Variation : Test stability in polar (e.g., water, ethanol) vs. nonpolar solvents (e.g., hexane) under varying temperatures and pH levels.
- Data Triangulation : Combine kinetic studies (HPLC monitoring) with computational modeling (DFT calculations) to identify degradation pathways .
- Statistical Analysis : Use ANOVA to assess solvent-induced variance and Bayesian modeling to reconcile conflicting results .
Q. How should a systematic review evaluate existing literature on the catalytic applications of this compound?
- Methodological Answer :
- Protocol Design : Follow Cochrane Handbook guidelines to define inclusion criteria (e.g., peer-reviewed studies from 2000–2025) and exclude non-validated sources (e.g., commercial websites) .
- Bias Mitigation : Use PRISMA frameworks to screen studies, extract data (e.g., catalytic efficiency, substrate scope), and assess risk of bias via ROBINS-I tools .
- Meta-Analysis : Synthesize findings using random-effects models to account for heterogeneity in experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
